Bienvenue dans la boutique en ligne BenchChem!

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

Medicinal Chemistry Library Design SAR Studies

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is a synthetic heterocyclic compound belonging to the 1,2,3-thiadiazole family, a scaffold recognized in medicinal chemistry for its broad biological activity spectrum. The molecule features a 1,2,3-thiadiazole core substituted at position 4 with a 4-chlorophenyl group and at position 5 with a 4-methylphenylsulfinyl moiety, giving it a molecular formula of C15H11ClN2OS2 and a molecular weight of 334.8 g/mol.

Molecular Formula C15H11ClN2OS2
Molecular Weight 334.84
CAS No. 338408-71-2
Cat. No. B2397709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole
CAS338408-71-2
Molecular FormulaC15H11ClN2OS2
Molecular Weight334.84
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)C2=C(N=NS2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11ClN2OS2/c1-10-2-8-13(9-3-10)21(19)15-14(17-18-20-15)11-4-6-12(16)7-5-11/h2-9H,1H3
InChIKeyWFEYNVKISKRTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (CAS 338408-71-2): Procurement-Ready Structural and Physicochemical Profile


4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is a synthetic heterocyclic compound belonging to the 1,2,3-thiadiazole family, a scaffold recognized in medicinal chemistry for its broad biological activity spectrum [1]. The molecule features a 1,2,3-thiadiazole core substituted at position 4 with a 4-chlorophenyl group and at position 5 with a 4-methylphenylsulfinyl moiety, giving it a molecular formula of C15H11ClN2OS2 and a molecular weight of 334.8 g/mol [2]. This specific substitution pattern—a diaryl sulfoxide arrangement—defines its distinct chemical identity within the thiadiazole class and governs its physicochemical behavior.

Why Generic 1,2,3-Thiadiazole Substitution Fails for 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (CAS 338408-71-2)


Generic substitution among 1,2,3-thiadiazole derivatives is unreliable because even minor changes in the substitution pattern at positions 4 and 5 of the ring profoundly alter electronic distribution, conformational preferences, and target-binding profiles [1]. The specific combination of a 4-chlorophenyl group at position 4 and a 4-methylphenylsulfinyl group at position 5 in this compound generates a unique hydrogen-bond acceptor topology (five H-bond acceptors, topological polar surface area of 90.3 Ų) and a computed XLogP3-AA of 4.2, which places it in a distinct lipophilicity range compared to its closest analogs [2]. In contrast, the des-chloro analog 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (CAS 282523-13-1) has a lower molecular weight (238.33 g/mol) and different electronic character due to the replacement of the 4-chlorophenyl with a methyl group, making it unsuitable as a direct substitute in assays optimized for the chloroaryl-bearing scaffold .

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (CAS 338408-71-2) Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from Des-Chloro Methyl Analog

The target compound possesses a molecular weight of 334.8 g/mol and 21 heavy atoms, compared to 238.33 g/mol and 15 heavy atoms for the des-chloro methyl analog 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (CAS 282523-13-1) [1]. This represents a 96.5 Da increase in molecular weight and a 40% increase in heavy atom count, which directly impacts the compound's suitability for fragment-based drug discovery (MW > 300 Da exceeds typical fragment thresholds) versus lead-like screening libraries.

Medicinal Chemistry Library Design SAR Studies

Lipophilicity (XLogP3-AA) Distinction from Sulfone-Oxidized Analog

The target compound has a computed XLogP3-AA of 4.2, reflecting the lipophilic character contributed by both the 4-chlorophenyl and 4-methylphenyl rings and the sulfinyl (sulfoxide) group [1]. While no experimentally measured logP for the corresponding sulfone analog (5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole) is available, the general class-level inference is that sulfoxide-to-sulfone oxidation increases polarity and reduces logP by approximately 0.5–1.0 log units [2]. This places the sulfinyl compound in a distinct lipophilicity range favorable for blood-brain barrier penetration assessment (logP 3–5 range) compared to a more polar sulfone.

Physicochemical Profiling ADME Prediction Permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiation

The target compound has a computed TPSA of 90.3 Ų and 5 hydrogen bond acceptor sites, compared to a TPSA of 90.3 Ų (identical due to conserved sulfinyl and thiadiazole core) but only 4 hydrogen bond acceptors for the des-chloro methyl analog 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, since the chlorine atom in the target compound contributes an additional H-bond acceptor interaction [1]. The higher H-bond acceptor count (5 vs. 4) provides additional intermolecular interaction capacity that can enhance target binding affinity in structure-based drug design.

Drug-likeness Oral Bioavailability Property Filters

Rotatable Bond Count and Conformational Flexibility Distinction from Triazole-Based Analogs

The target compound has 3 rotatable bonds, which is lower than the 4–5 rotatable bonds typically found in 1,2,4-triazole analogs such as 3-(4-chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole (CAS 57295-58-6) [1]. Reduced rotatable bond count correlates with lower conformational entropy penalty upon binding and has been associated with improved oral bioavailability in drug discovery [2]. With only 3 rotatable bonds, this compound sits in the favorable range (< 10 rotatable bonds) defined by Veber's rule for oral drug-likeness, but offers even greater rigidity than many triazole competitors.

Conformational Analysis Entropy Penalty Docking Studies

1,2,3-Thiadiazole Scaffold Privilege for Kinase Inhibition Compared to 1,2,4-Thiadiazole Isomers

The 1,2,3-thiadiazole scaffold, particularly when substituted with aryl groups at positions 4 and 5, has demonstrated privileged activity as a kinase inhibitor scaffold, with multiple derivatives showing IC50 values in the low micromolar range against cancer cell lines [1]. In contrast, 1,2,4-thiadiazole isomers require different substitution vectors to achieve comparable kinase engagement and are often less explored for this target class [2]. Specifically, 1,2,3-thiadiazole derivatives have been reported to inhibit protein kinase B (PKB/Akt) with relevance to abnormal cell growth and cancer, as documented in patent literature (US-7288556-B2) focusing on antiproliferative 1,2,3-thiadiazole compounds [3]. While no target-specific IC50 for this exact compound has been published, its structural alignment with the 4-aryl-5-sulfinyl-1,2,3-thiadiazole pharmacophore positions it within the kinase-inhibitory chemical space.

Kinase Inhibition Scaffold Hopping Target Engagement

Optimal Application Scenarios for 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (CAS 338408-71-2) Based on Quantitative Evidence


Kinase-Focused Medicinal Chemistry Lead Optimization Campaigns

The compound's 1,2,3-thiadiazole core and 4-aryl-5-sulfinyl substitution pattern align with the pharmacophore for kinase inhibition, as documented in patent literature on antiproliferative 1,2,3-thiadiazole compounds targeting PKB/Akt [1]. Its 3 rotatable bonds suggest a favorable entropy profile for target binding, while the 5 hydrogen bond acceptor sites provide multiple vectors for kinase hinge-region interactions. For teams seeking a rigid, pre-organized scaffold with documented kinase privilege, this compound offers a procurement-ready starting point for SAR expansion.

Blood-Brain Barrier Penetrant Probe Design

With an XLogP3-AA of 4.2, a TPSA of 90.3 Ų, and only 3 rotatable bonds, the compound falls within the favorable CNS drug-like space defined by physicochemical property filters (logP 2–5, TPSA < 90 Ų, rotatable bonds ≤ 8) [2]. While TPSA is borderline at 90.3 Ų, the absence of hydrogen bond donors (HBD = 0) and moderate molecular weight (334.8 g/mol) position it favorably for passive BBB permeation assessment compared to more polar sulfone or carboxyl-substituted analogs. Procure this compound when designing CNS-penetrant probes requiring a halogenated aromatic system.

Screening Library Diversity Enhancement for Halogen-Enriched Chemical Space

The presence of a 4-chlorophenyl substituent distinguishes this compound from the des-chloro methyl analog (CAS 282523-13-1) by contributing an additional hydrogen bond acceptor and altering electronic distribution . In screening libraries where halogen bonding interactions are sought for target engagement, this compound adds diversity that the des-chloro analog cannot provide. Its molecular weight (334.8 g/mol) places it in the lead-like rather than fragment space, making it suitable for HTS libraries targeting protein-protein interactions or allosteric sites where larger molecules are preferred.

Sulfoxide-Specific Reactivity and Prodrug Design Studies

The sulfinyl (sulfoxide) functional group at position 5 is chemically distinct from the sulfanyl (thioether) and sulfonyl (sulfone) oxidation states, offering a unique reactivity profile [3]. The sulfoxide can undergo stereospecific oxidation to sulfone or reduction to sulfide, enabling prodrug strategies where metabolic activation (e.g., by cytochrome P450s) converts the sulfoxide to a more active species. This compound serves as a key intermediate for studying sulfoxide-mediated biological activation pathways, particularly in programs where sulfur oxidation state tuning is critical for efficacy or toxicity modulation.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.